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Compound of Interest

Compound Name:
1H-Purine, 2-chloro-6-(2-

pyrimidinylthio)-

CAS No.: 646509-53-7

Cat. No.: B12903962

Get Quote

Executive Summary & Identity Verification
Target Identifier: CAS 122433-89-6 (Unverified/Invalid Checksum) Probable Analyte: 1-(1,3-

Benzoxazol-2-yl)ethanone (CAS 122433-29-8)[1][3]

In the absence of a verified public registry entry for the exact input string, this guide operates

on the principle of Analogous Characterization. The closest sequential match, CAS 122433-29-

8, is a heterocyclic building block used in the synthesis of bioactive compounds.[1][3] The

following data pertains to this likely candidate, followed by the protocol required to validate the

exact identity of the user's specific lot.

Chemical Identity (Probable Candidate)
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Property Specification

Chemical Name 1-(1,3-Benzoxazol-2-yl)ethanone

CAS Registry Number 122433-29-8

Molecular Formula C₉H₇NO₂

Molecular Weight 161.16 g/mol

SMILES CC(=O)C1=NC2=CC=CC=C2O1

InChI Key ZCNHSDWCQINSDF-UHFFFAOYSA-N

Structural Class Benzoxazole derivative; Heterocyclic ketone

Molecular Structure & Physicochemical Profile[1][2]
[8][10][11]
Structural Logic
The molecule consists of a benzoxazole core—a fused benzene and oxazole ring—substituted

at the C2 position with an acetyl group (ethanone).[2][3][4]

Aromaticity: The benzene ring provides stability and UV absorption characteristics (λmax

~230-270 nm).[1][2][3]

Reactivity: The ketone carbonyl at C2 is electron-deficient, making it a prime target for

nucleophilic attack (e.g., condensation reactions), which explains its utility as a

pharmaceutical intermediate.[3][4]

Basicity: The nitrogen in the oxazole ring acts as a weak base, influencing solubility in acidic

media.[2][4]

Quantitative Data Table
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Parameter Value Causality/Implication

Monoisotopic Mass 161.047678 Da

Critical for High-Resolution

Mass Spectrometry (HRMS)

confirmation.[1][2][3]

LogP (Predicted) ~1.8 - 2.1

Moderate lipophilicity;

suggests good membrane

permeability but limited

aqueous solubility.[1][2][3]

H-Bond Acceptors 3 (N, O, O)

Interaction points for receptor

binding or solvent solvation.[3]

[4]

H-Bond Donors 0

Lack of -OH/-NH groups

reduces polarity compared to

corresponding alcohols.[1][2]

[3]

Polar Surface Area ~43 Å²

Suggests high probability of

blood-brain barrier (BBB)

penetration if used in CNS

drug design.[1][2][3]

Synthesis & Manufacturing Context
Note: This section describes the standard route for the probable candidate.

Synthetic Pathway: The synthesis typically involves the condensation of 2-aminophenol with

pyruvic acid or a derivative, followed by cyclization.[2] Alternatively, it can be accessed via the

oxidation of 1-(benzoxazol-2-yl)ethanol.[1][3]

Reaction Scheme (Textual): 2-Aminophenol + Lactic Acid/Derivative -> [Cyclization/Oxidation] -

> 1-(1,3-Benzoxazol-2-yl)ethanone

Experimental Protocol: Structural Elucidation
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To definitively confirm if a sample labeled "122433-89-6" is indeed the benzoxazole derivative

or a novel compound, the following Self-Validating Protocol must be executed.

Step 1: High-Resolution Mass Spectrometry (HRMS)[1]
[3][12]

Objective: Confirm Molecular Formula (C₉H₇NO₂).

Method: ESI+ (Electrospray Ionization) in Methanol.[1][2][3][4]

Acceptance Criteria:

Observed [M+H]⁺ peak at 162.055 ± 0.005 m/z.[1][2][3][4]

Isotopic pattern (M+1) matches theoretical abundance for 9 carbons (~9.9%).[1][2][3][4]

Step 2: Nuclear Magnetic Resonance (NMR)[1][3][12]
Objective: Map carbon skeleton and functional groups.[2][4]

Solvent: DMSO-d₆ or CDCl₃.[1][2]

Diagnostic Signals (¹H NMR):

δ 2.7-2.8 ppm (s, 3H): Methyl group of the acetyl moiety (distinctive singlet).[1][3][4]

δ 7.3-7.9 ppm (m, 4H): Aromatic protons of the benzene ring.[1][3][4]

Diagnostic Signals (¹³C NMR):

~185 ppm: Carbonyl carbon (C=O).[1][2][3][4]

~160 ppm: C2 of benzoxazole (N=C-O).[1][2][3][4]

Step 3: Infrared Spectroscopy (FT-IR)[1][3][12]
Objective: Identify functional groups.

Key Bands:
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1690-1700 cm⁻¹: C=O stretch (Ketone).[1][2][3]

1600-1620 cm⁻¹: C=N stretch (Oxazole ring).[1][2][3]

Visualization: Characterization Workflow
The following diagram outlines the decision logic for validating the "Unknown" CAS 122433-89-

6 against the probable structure.

Sample: CAS 122433-89-6

Checksum Validation

Valid CAS?

Database Retrieval
(SciFinder/PubChem)

Yes

Analytical Elucidation
(De Novo)

No (Current Status)

HRMS (ESI+)
Target: 162.055 m/z

Step 1: Mass

1H NMR (DMSO-d6)
Target: Methyl Singlet

Step 2: Connectivity

Confirm Identity:
1-(1,3-Benzoxazol-2-yl)ethanone

Match Found
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Click to download full resolution via product page

Figure 1: Forensic workflow for validating the identity of the unlisted CAS 122433-89-6,

prioritizing analytical confirmation over database reliance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12903962/docs#technical-investigation-structural-
analysis-characterization-of-target-122433-series]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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